N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide
Overview
Description
N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is a complex organic compound that features a benzodiazole core, a piperidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzodiazole intermediate. Finally, the propanamide group is attached through an amidation reaction, using a suitable amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide is unique due to its specific structural features, such as the combination of a benzodiazole core with a piperidine ring and a propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-4-18(23)19-14-5-6-16-15(11-14)20-17(21(16)3)12-22-9-7-13(2)8-10-22/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCDOZJVNEZFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCC(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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